1-(3-Bromo-5-iodophenyl)pyrene
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Overview
Description
1-(3-Bromo-5-iodophenyl)pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains. This compound is characterized by the presence of bromine and iodine substituents on the phenyl ring attached to the pyrene core. The unique substitution pattern of this compound makes it a valuable intermediate in synthetic chemistry and materials science .
Preparation Methods
The synthesis of 1-(3-Bromo-5-iodophenyl)pyrene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of pyrene using bromine in carbon tetrachloride, followed by iodination with iodine monochloride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
This reaction involves the coupling of a boronic acid derivative of pyrene with an aryl halide under palladium catalysis, providing a versatile route to various substituted pyrene derivatives .
Chemical Reactions Analysis
1-(3-Bromo-5-iodophenyl)pyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.
Coupling Reactions: The Suzuki–Miyaura coupling is a prominent reaction for forming carbon-carbon bonds, using palladium catalysts and boronic acids.
Common reagents used in these reactions include bromine, iodine monochloride, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Bromo-5-iodophenyl)pyrene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Environmental Studies: Its derivatives are studied for their photophysical properties and potential use in environmental sensing.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrene involves its interaction with molecular targets through its aromatic core and halogen substituents. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrene core’s electronic structure allows for efficient π-π stacking interactions, making it useful in materials science and biological applications .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-5-iodophenyl)pyrene include other halogenated pyrene derivatives, such as:
- 1-Bromopyrene
- 1-Iodopyrene
- 1,3-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
These compounds share similar properties but differ in their substitution patterns, which can significantly impact their reactivity and applications. The unique combination of bromine and iodine in this compound provides distinct advantages in terms of reactivity and functionalization potential .
Properties
CAS No. |
919791-91-6 |
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Molecular Formula |
C22H12BrI |
Molecular Weight |
483.1 g/mol |
IUPAC Name |
1-(3-bromo-5-iodophenyl)pyrene |
InChI |
InChI=1S/C22H12BrI/c23-17-10-16(11-18(24)12-17)19-8-6-15-5-4-13-2-1-3-14-7-9-20(19)22(15)21(13)14/h1-12H |
InChI Key |
KRVHVJOPSKWHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)I)Br |
Origin of Product |
United States |
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